molecular formula C19H20N2O3S B2993265 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-phenylisoxazole-3-carboxamide CAS No. 2034482-03-4

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2993265
CAS No.: 2034482-03-4
M. Wt: 356.44
InChI Key: DPWAIZYJLYJMHU-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-phenylisoxazole-3-carboxamide (CAS 2034482-03-4) is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. It is characterized by the molecular formula C19H20N2O3S and a molecular weight of 356.44 g/mol . The compound's structure features a 5-phenylisoxazole-3-carboxamide group linked to a 3-(thiophen-3-yl)pentyl chain bearing a terminal hydroxyl group, contributing to its specific physicochemical properties, including a topological polar surface area of 104 Ų . Scientific literature identifies derivatives based on the 5-phenylisoxazole-3-carboxylic acid scaffold as potent non-purine xanthine oxidase (XO) inhibitors . Xanthine oxidase is a key enzyme in purine catabolism, and its overactivity is associated with hyperuricemia and gout . Non-purine inhibitors are a major focus of research to overcome the side effects linked to traditional purine-based therapies . This compound serves as a valuable research chemical for investigating new XO inhibitor chemotypes and conducting structure-activity relationship (SAR) studies. The mechanism of action for this class of compounds involves binding to the active site of xanthine oxidase, thereby inhibiting the enzyme's ability to catalyze the production of uric acid . Molecular modeling studies on similar structures suggest that the isoxazole and carboxamide functionalities play a critical role in interactions with key residues in the enzyme's binding pocket . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-10-7-14(16-8-11-25-13-16)6-9-20-19(23)17-12-18(24-21-17)15-4-2-1-3-5-15/h1-5,8,11-14,22H,6-7,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWAIZYJLYJMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCC(CCO)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-phenylisoxazole-3-carboxamide is a compound with significant potential in medicinal chemistry, particularly in the context of anticancer activity. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its biological activity. The structural formula can be represented as follows:

C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This structure includes a thiophene group, which contributes to its unique pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study demonstrated that derivatives of isoxazoles possess selective cytotoxic effects against various cancer cell lines. For example, compounds similar in structure have shown IC50 values below 12 μM against human cancer cell lines such as A549 (lung carcinoma) and MDA-MB 231 (breast cancer) .

Mechanism of Action:
The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of specific signaling pathways. One study highlighted that related compounds inhibit the phosphorylation of STAT3, a pathway implicated in cancer progression . This suggests that this compound may similarly disrupt these pathways, leading to reduced tumor growth.

Cytotoxicity and Selectivity

The selectivity of this compound for cancerous cells over normal cells is crucial for its therapeutic potential. The evaluation of its cytotoxicity has shown promising results, indicating that it may induce cell death primarily through necrosis rather than apoptosis, as evidenced by flow cytometry analyses .

Comparative Efficacy

To understand its efficacy relative to other known compounds, the following table summarizes the IC50 values reported for various isoxazole derivatives against different cancer cell lines:

Compound NameCell LineIC50 (µg/mL)
N-(4-chlorophenyl)-5-carboxamidylColon 382.5
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)A549< 12
BenznidazoleCOLO 205< 12
Novel Isoxazole DerivativeMDA-MB 231< 12

This table illustrates the competitive potency of this compound compared to established anticancer agents.

Synthesis and Evaluation

In a significant study, researchers synthesized several derivatives of isoxazoles and evaluated their biological activities. The findings indicated that modifications in the chemical structure could enhance anticancer properties while maintaining selectivity towards tumor cells .

In Vivo Studies

While most studies focus on in vitro assessments, future research should include in vivo models to evaluate the pharmacokinetics and therapeutic efficacy of this compound in living organisms. Such studies will be crucial for understanding dosage requirements and potential side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Isoxazole Motifs

a) N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide ()
  • Structural Differences: Thiophene substitution: 5-methylthiophen-2-yl vs. thiophen-3-yl in the target compound. Core substitution: Isoxazole-4-carboxamide vs. isoxazole-3-carboxamide. Functional groups: Diethylaminophenyl vs. phenyl and hydroxyl groups.
  • Implications: The 2-position thiophene substitution and diethylamino group may enhance lipophilicity and alter receptor binding compared to the target compound’s 3-thiophenyl and hydroxyl groups. Synthesis pathways differ significantly, with the analog requiring multi-step oxime formation and cyclization .
b) N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide ()
  • Structural Differences :
    • Substituted phenyl group: 3-hydroxyphenyl vs. unsubstituted phenyl in the target compound.
    • Chain structure: Lacks the pentyl-thiophene moiety.
  • Implications: The absence of the thiophene-pentyl chain reduces molecular complexity and may limit interactions with hydrophobic binding pockets.

Thiophene-Containing Derivatives with Bioactive Potential

a) 5-Aryl-2-(1H-tetrazol-5-yl)thiophen-3-amines ()
  • Structural Differences: Tetrazole substituent vs. isoxazole-carboxamide in the target compound. Amino group at thiophene-3-position vs. carboxamide-linked pentyl chain.
  • Implications :
    • Tetrazoles act as bioisosteres for carboxylic acids, enhancing metabolic stability. The target compound’s isoxazole-carboxamide may offer similar advantages but with distinct electronic properties.
    • Anticancer activity reported for tetrazolyl-thiophenes suggests a possible therapeutic overlap, though mechanistic differences are likely .
b) N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide ()
  • Structural Differences :
    • Benzodioxole and benzothiadiazole rings vs. phenyl and thiophene in the target compound.
    • Propyl chain vs. pentyl chain.

Electronic and Antioxidant Properties

  • Key Findings from : HOMO-LUMO gaps influence antioxidant activity. For example, a smaller gap (3.81 eV in N-(4,6-dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide) correlates with stronger antioxidant properties compared to analogs with larger gaps.

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